molecular formula C12H16N2O2 B13407522 N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide

Cat. No.: B13407522
M. Wt: 220.27 g/mol
InChI Key: LGXASLBSENSKLF-UHFFFAOYSA-N
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Description

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is an organic compound with the molecular formula C10H13N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acyl chloride with N-methyl-4-pyridin-3-ylbutanamide under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of acyl chlorides or anhydrides is preferred due to their high reactivity, which allows for efficient amide bond formation. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is unique due to the presence of the pyridinyl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide

InChI

InChI=1S/C12H16N2O2/c1-10(15)14(2)8-4-6-12(16)11-5-3-7-13-9-11/h3,5,7,9H,4,6,8H2,1-2H3

InChI Key

LGXASLBSENSKLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCCC(=O)C1=CN=CC=C1

Origin of Product

United States

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